

# CAS number 156276-21-0 characterization

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## Compound of Interest

Compound Name:	<i>Methyl 2-(4-chlorophenyl)-2-hydroxyacetate</i>
CAS No.:	<i>13305-19-6</i>
Cat. No.:	<i>B2520509</i>

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Whitepaper: Structural Characterization and Synthetic Utility of CAS 156276-21-0 in Active Pharmaceutical Ingredient (API) Manufacturing

## Executive Summary

This technical guide provides an in-depth analysis of Methyl 2-(2-chlorophenyl)-2-hydroxyacetate (CAS 156276-21-0), a critical chiral building block and intermediate in the synthesis of the blockbuster antiplatelet drug Clopidogrel. By exploring its physicochemical properties, mechanistic role, and self-validating experimental protocols, this whitepaper equips synthetic chemists and drug development professionals with actionable, field-proven insights.

## Physicochemical Profiling and Molecular Architecture

CAS 156276-21-0, commonly referred to as racemic methyl 2-chloromandelate, is an alpha-hydroxy ester characterized by its ortho-chlorine substituted phenyl ring. The presence of the alpha-hydroxyl group provides a highly versatile handle for nucleophilic substitution, while the ester moiety protects the carboxylic acid during upstream transformations.

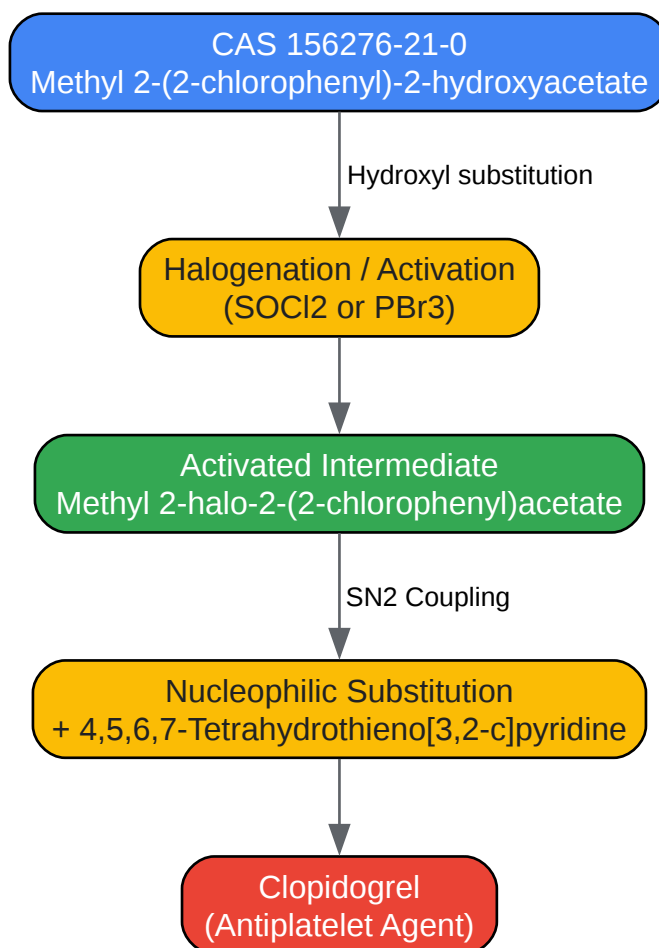
Table 1: Quantitative Physicochemical Data for CAS 156276-21-0

Parameter	Specification / Value
CAS Registry Number	156276-21-0 (Racemic)
IUPAC Name	Methyl 2-(2-chlorophenyl)-2-hydroxyacetate
Molecular Formula	C9H9ClO3
Molecular Weight	200.62 g/mol
Boiling Point	134-136 °C at 6 mmHg
Physical Appearance	Colorless to white liquid or semi-solid
InChIKey	ZMPGBVQQIQSQED-UHFFFAOYSA-N
Purity Standard	≥ 98% (HPLC)

(Data corroborated by [1\[1\]](#))

## Mechanistic Role in Clopidogrel Synthesis

The strategic selection of CAS 156276-21-0 as a precursor in Clopidogrel synthesis is dictated by both steric and electronic requirements. The ortho-chloro substituent restricts the rotation of the phenyl ring, locking the molecule into a conformation that is essential for optimal binding to the P2Y12 ADP receptor. Mechanistically, the alpha-hydroxyl group must be converted into a superior leaving group (such as a chloride or bromide) to facilitate an SN2 nucleophilic attack by the bulky 4,5,6,7-tetrahydrothieno[3,2-c]pyridine.



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Fig 1: Synthetic pathway from CAS 156276-21-0 to Clopidogrel via halogenation and SN2 coupling.

Because Clopidogrel is administered as a single enantiomer, the racemic CAS 156276-21-0 must undergo chiral resolution to isolate the (S)-isomer (CAS 32345-60-1), a process well-documented in API manufacturing (2[2]).

## Experimental Workflows: Synthesis and Derivatization

### Protocol 1: Synthesis of CAS 156276-21-0 via Fischer Esterification

- Objective: Convert 2-chloromandelic acid to methyl 2-(2-chlorophenyl)-2-hydroxyacetate.

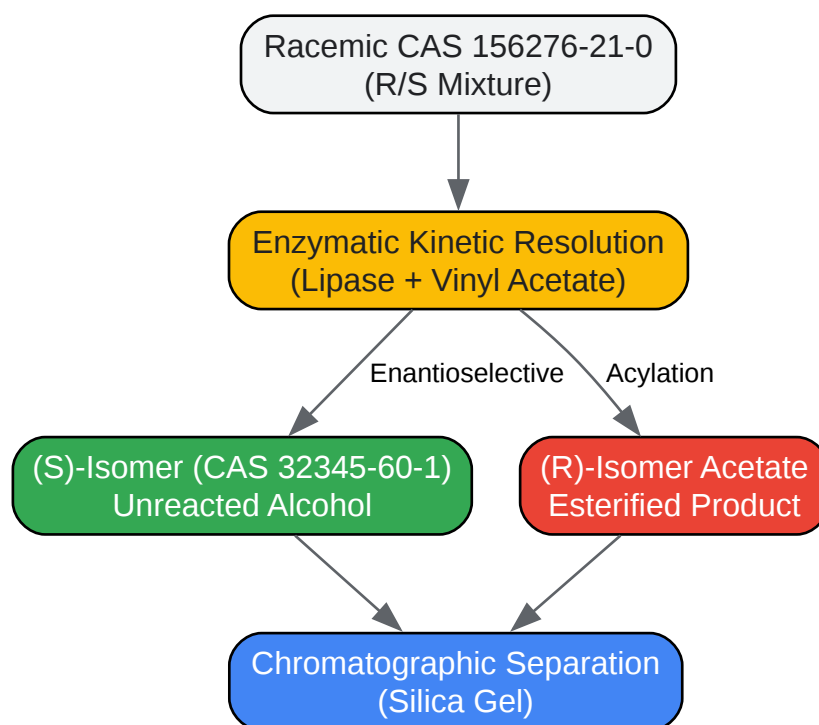
- **Causality:** Using methanol as both the solvent and the reagent drives the equilibrium toward ester formation according to Le Chatelier's principle. Sulfuric acid acts as a proton donor to increase the electrophilicity of the carbonyl carbon, enabling nucleophilic attack by methanol.
- **Self-Validation:** The reaction's progress is validated by the disappearance of the highly polar carboxylic acid baseline spot on TLC and the cessation of effervescence during the neutralization workup.

#### Step-by-Step Methodology:

- **Reaction Setup:** Charge a 500 mL round-bottom flask with 2-chloromandelic acid (50.0 g, 268 mmol) and anhydrous methanol (250 mL).
- **Catalyst Addition:** Cool the mixture to 0 °C using an ice bath. Add concentrated H<sub>2</sub>SO<sub>4</sub> (2.6 g, 26.8 mmol) dropwise. Rationale: Dropwise addition controls the exothermic protonation and prevents unwanted etherification of the alpha-hydroxyl group.
- **Reflux:** Attach a reflux condenser and heat the mixture to 65 °C for 8-12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
- **Workup:** Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate (300 mL).
- **Neutralization:** Wash the organic layer with saturated aqueous NaHCO<sub>3</sub> (3 x 100 mL) until gas evolution completely ceases (internal validation of acid neutralization).
- **Isolation:** Wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and evaporate to yield a colorless to pale yellow liquid (CAS 156276-21-0).

## Protocol 2: Enantioselective Kinetic Resolution

- **Objective:** Isolate the (S)-enantiomer from racemic CAS 156276-21-0.
- **Causality:** Lipase enzymes exhibit high stereoselectivity, preferentially acylating the (R)-enantiomer while leaving the desired (S)-enantiomer unreacted. This allows for simple chromatographic separation based on polarity differences between the alcohol and the ester.



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Fig 2: Enzymatic kinetic resolution workflow isolating the (S)-enantiomer for Clopidogrel synthesis.

#### Step-by-Step Methodology:

- **Enzyme Loading:** Dissolve racemic CAS 156276-21-0 (20.0 g) in anhydrous toluene (200 mL). Add vinyl acetate (3.0 eq) as the acyl donor.
- **Catalysis:** Add immobilized Lipase (e.g., *Candida antarctica* Lipase B, 2.0 g). Rationale: Immobilization allows for easy recovery of the enzyme via filtration.
- **Incubation:** Stir the suspension at 40 °C for 24-48 hours. Monitor the enantiomeric excess (ee) of the remaining alcohol via chiral HPLC.
- **Separation:** Filter off the enzyme. Concentrate the filtrate and separate the unreacted (S)-alcohol from the (R)-acetate via silica gel chromatography (Hexane:EtOAc gradient).

(Enzymatic reduction and resolution methodologies are widely supported in literature, such as those cataloged by [3\[3\]](#))

## Analytical Characterization & Self-Validating QC

Trust in the synthesized intermediate is established through rigorous analytical self-validation:

- HPLC Purity: Run on a C18 column (Acetonitrile:Water 60:40, 1.0 mL/min, UV 220 nm). A single peak >98% area confirms the absence of unreacted 2-chloromandelic acid.
- Chiral HPLC: To validate the kinetic resolution, use a Chiralcel OD-H column. The baseline separation of the (R) and (S) enantiomers ensures the optical purity (ee > 99%) required for pharmaceutical-grade Clopidogrel.

## References

- Methyl 2-(2-chlorophenyl)-2-hydroxyacetate | 156276-21-0, Sigma-Aldrich Catalog.
- Clopidogrel Impurities and Custom Synthesis, Chemicea Pharma.
- 2-CHLORO-MANDELIC ACID METHYL ESTER synthesis, ChemicalBook Database.

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## Sources

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- 2. Products [[chemicea.com](https://www.chemicea.com)]
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